Cas no 2199708-57-9 (2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one)

2-{2-oxo-2-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core linked to a triazole-substituted piperidine moiety. This structure imparts potential pharmacological relevance, particularly in targeting enzyme inhibition or receptor modulation due to its dual heterocyclic framework. The presence of the 1,2,3-triazole group enhances binding affinity through hydrogen bonding and dipole interactions, while the pyridazinone ring contributes to metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's balanced lipophilicity and polarity suggest favorable bioavailability, supporting its utility in drug discovery for CNS or inflammatory applications.
2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one structure
2199708-57-9 structure
Product Name:2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one
CAS No:2199708-57-9
MF:C13H16N6O2
MW:288.305141448975
CID:5905895
PubChem ID:121165006
Update Time:2025-06-08

2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one
    • 2-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]pyridazin-3-one
    • 2199708-57-9
    • 2-{2-oxo-2-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
    • F6482-3901
    • AKOS032712122
    • 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
    • Inchi: 1S/C13H16N6O2/c20-12-2-1-5-14-18(12)10-13(21)17-8-3-11(4-9-17)19-15-6-7-16-19/h1-2,5-7,11H,3-4,8-10H2
    • InChI Key: LTQRWDUOVIUFFL-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C=CC=N1)=O)N1CCC(CC1)N1N=CC=N1

Computed Properties

  • Exact Mass: 288.13347377g/mol
  • Monoisotopic Mass: 288.13347377g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 83.7Ų

2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one Pricemore >>

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2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one

Recent Advances in the Study of 2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one (CAS: 2199708-57-9)

The compound 2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one (CAS: 2199708-57-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the 1,2,3-triazole moiety and the pyridazinone core in its structure has been identified as critical for its binding affinity and selectivity towards target proteins. Computational modeling and in vitro assays have demonstrated its efficacy in modulating key signaling pathways, making it a promising candidate for further drug development.

One of the most notable advancements in the study of this compound is its application in targeted therapy for resistant cancer types. Preclinical trials have shown that 2199708-57-9 exhibits a high degree of specificity for cancer cells with minimal off-target effects, suggesting its potential as a next-generation chemotherapeutic agent. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, have been optimized through structural modifications, as reported in recent patent filings.

Further research has explored the compound's mechanism of action at the molecular level. High-resolution crystallography and NMR studies have provided insights into its interaction with binding sites, revealing conformational changes that enhance its inhibitory effects. These findings have paved the way for the design of derivatives with improved potency and reduced toxicity profiles.

In conclusion, 2-{2-oxo-2-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethyl}-2,3-dihydropyridazin-3-one represents a promising scaffold for the development of novel therapeutics. Ongoing research efforts are focused on advancing its clinical translation, with several collaborative initiatives between academia and industry aimed at accelerating its journey from bench to bedside. Future studies will likely explore its applications in combination therapies and its potential to address unmet medical needs in various disease areas.

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